BenchChemオンラインストアへようこそ!

Pentyl (5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate

Impurity profiling Mass spectrometry Structural elucidation

Pentyl (5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate (CAS 862508-03-0) is a synthetic fluoropyrimidine carbamate derivative with the molecular formula C₁₀H₁₄FN₃O₃ and a molecular weight of 243.24 g/mol. The compound is formally classified as a capecitabine-related substance—specifically designated as Capecitabine Impurity 28 (CATO), Capecitabine Impurity 29 (Axios Research), or Capecitabine Impurity 6 (SINCO)—and also serves as a key synthetic intermediate (Capecitabine Intermediate in the manufacture of the antineoplastic prodrug capecitabine.

Molecular Formula C10H14FN3O3
Molecular Weight 243.23 g/mol
CAS No. 862508-03-0
Cat. No. B1390886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentyl (5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate
CAS862508-03-0
Molecular FormulaC10H14FN3O3
Molecular Weight243.23 g/mol
Structural Identifiers
SMILESCCCCCOC(=O)NC1=C(C=NC(=O)N1)F
InChIInChI=1S/C10H14FN3O3/c1-2-3-4-5-17-10(16)14-8-7(11)6-12-9(15)13-8/h6H,2-5H2,1H3,(H2,12,13,14,15,16)
InChIKeyLBTQRHGOZGICFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentyl (5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate (CAS 862508-03-0): Chemical Identity, Regulatory Classification, and Procurement Context


Pentyl (5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate (CAS 862508-03-0) is a synthetic fluoropyrimidine carbamate derivative with the molecular formula C₁₀H₁₄FN₃O₃ and a molecular weight of 243.24 g/mol . The compound is formally classified as a capecitabine-related substance—specifically designated as Capecitabine Impurity 28 (CATO), Capecitabine Impurity 29 (Axios Research), or Capecitabine Impurity 6 (SINCO)—and also serves as a key synthetic intermediate (Capecitabine Intermediate 6) in the manufacture of the antineoplastic prodrug capecitabine [1][2]. Structurally, it comprises a 5-fluoropyrimidin-2-one core bearing an N4-pentyloxycarbonyl (carbamate) substituent but critically lacks the 5′-deoxyribofuranosyl sugar moiety present in the parent drug capecitabine (C₁₅H₂₂FN₃O₆, MW 359.35) [3]. This structural divergence—the absence of the ribose ring—is the single most important differentiating feature of this compound and governs its distinct physicochemical profile, chromatographic behavior, and its specific utility as an impurity reference standard and process intermediate rather than as a therapeutic agent in its own right [1].

Why Capecitabine, 5-Fluorocytosine, or Other Fluoropyrimidine Analogs Cannot Substitute for Pentyl (5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate (CAS 862508-03-0)


Generic substitution of Pentyl (5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate (CAS 862508-03-0) with superficially related fluoropyrimidines—including the parent drug capecitabine, its active metabolite 5-fluorouracil (5-FU), or the synthetic precursor 5-fluorocytosine—fails on multiple analytically and regulatorily consequential grounds. Capecitabine (MW 359.35, C₁₅H₂₂FN₃O₆) [1] is a ribosylated nucleoside prodrug whose chromatographic retention, mass spectrometric detection, and pharmacopeial identity are fundamentally different from those of the des-ribosyl carbamate (MW 243.24) [2]. 5-Fluorocytosine (MW 129.09, C₄H₄FN₃O) lacks the pentyl carbamate side chain entirely and exhibits substantially higher aqueous solubility (>10 g/L) and far lower lipophilicity (LogP ≈ –0.8), rendering it unsuitable as a retention-time marker or extraction surrogate in reversed-phase HPLC methods validated for capecitabine impurity profiling . Even among capecitabine impurities, structurally distinct species such as the defluoro analog (Capecitabine Impurity 3, CAS 216450-02-1) or the di-acetylated ribose-containing intermediates show divergent relative retention times (RRTs) and relative response factors (RRFs), making unambiguous peak identification dependent on the use of the exact CAS 862508-03-0 reference standard [2][3]. Procurement of the correct compound is therefore not merely a matter of chemical similarity: it is a regulatory necessity under ICH Q3A/Q3B guidelines for ANDA/NDA impurity method validation, where misidentification of impurity peaks can lead to systematic over- or under-estimation of impurity levels in drug substance and drug product batches [2][3].

Quantitative Differentiation Evidence: Pentyl (5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate (CAS 862508-03-0) Versus Closest Analogs


Evidence 1: Molecular Weight and Structural Differentiation from Capecitabine – The Des-Ribosyl Divergence

The target compound (CAS 862508-03-0) is the des-ribosyl analog of capecitabine: it lacks the 5′-deoxyribofuranosyl sugar moiety that is covalently attached at the N1 position of the pyrimidine ring in the parent drug. This structural difference produces a molecular weight reduction of 116.11 g/mol and a molecular formula change from C₁₅H₂₂FN₃O₆ (capecitabine) to C₁₀H₁₄FN₃O₃ (target compound) [1]. The monoisotopic mass shifts from 359.1493 Da to 243.1019 Da . This mass difference is sufficient to ensure baseline-resolved detection by LC-MS/MS in selected reaction monitoring (SRM) mode, with no isobaric interference between the two species . The patent literature explicitly confirms that this compound is 'structurally different from capecitabine by only one 5′-deoxyribose unit' and arises either as a synthetic intermediate carryover or as a degradation product from de-ribosylation during the final deacetylation step of capecitabine manufacture [1].

Impurity profiling Mass spectrometry Structural elucidation

Evidence 2: Lipophilicity (LogP) Differentiation – Impact on Reversed-Phase Chromatographic Retention

The target compound exhibits a computed LogP (octanol-water partition coefficient) of 2.07, as reported consistently by ChemicalBook and Molbase using ACD/Labs prediction software . In contrast, capecitabine—bearing three additional hydroxyl groups on the ribose ring—shows significantly lower lipophilicity with reported LogP values ranging from 0.40 to 0.97 across multiple authoritative databases (ChemBase: 0.4; ChemExper cLogP: 0.88; ChemicalBook XLogP: 0.6–0.97) [1]. The ΔLogP of approximately +1.1 to +1.7 log units translates to a theoretical ~13- to ~50-fold higher partition coefficient for the target compound, predicting substantially longer retention on C18 or C8 reversed-phase stationary phases under identical mobile phase conditions [1]. This differential lipophilicity is the primary driver of chromatographic resolution between the target impurity and the capecitabine main peak, and it also affects liquid-liquid extraction recovery during sample preparation .

Chromatographic method development Lipophilicity Reversed-phase HPLC

Evidence 3: Synthesis Purity and Yield Optimization via Phase-Transfer Catalysis – Direct Comparator Data from Patent CN201811570216

Patent CN201811570216 provides a direct, internally controlled comparison of the synthesis of CAS 862508-03-0 with and without the phase-transfer catalyst tetrabutylammonium bromide (TBAB). In Example 1 (with TBAB, 5 g, 0.05–0.08 molar equivalents), the reaction of 5-fluorocytosine (30 g) with n-pentyl chloroformate (38.5 g) in dichloromethane at 20–30 °C for 2 hours yielded 53.9 g of white solid product, corresponding to a yield of 95.7% with an HPLC purity (normalization method) of 99.15% [1]. In the comparative example (without TBAB), an identical reaction mixture stirred for 6 hours (3× the reaction time) yielded only 35.2 g of product at 63.2% yield and 88.54% purity [1]. The patent explicitly attributes the inferior result to poor solubility of 5-fluorocytosine in dichloromethane and the formation of a di-substituted side-product when TBAB is absent, demonstrating that the phase-transfer catalyst is essential for achieving both high yield and high purity [1]. The HPLC method used for purity determination employed an Inertsil ODS-2 column (4.6 mm × 250 mm, 5 μm) with methanol–0.1% acetic acid (45:55) mobile phase at 240 nm detection wavelength and 1 mL/min flow rate [1].

Process chemistry Phase-transfer catalysis Impurity reference standard preparation

Evidence 4: Polar Surface Area and Aqueous Solubility Differentiation from Capecitabine

The topological polar surface area (TPSA) of the target compound is 87.83 Ų, compared to 122.91 Ų for capecitabine . This 35.08 Ų reduction is directly attributable to the absence of the three hydroxyl groups and the furan oxygen of the ribose moiety . The lower PSA correlates with reduced aqueous solubility: the target compound has a calculated aqueous solubility of approximately 2 g/L (slightly soluble) at 25 °C, whereas capecitabine is reported to have aqueous solubility of 26 g/L at 20 °C . This ~13-fold difference in aqueous solubility has practical implications for sample and standard preparation in analytical workflows: the target compound may require a higher proportion of organic modifier (e.g., acetonitrile or methanol) for complete dissolution of reference standard stock solutions compared with capecitabine itself .

Physicochemical characterization Solubility Sample preparation

Evidence 5: ISO17034 Certified Reference Standard Qualification Versus Research-Grade Material

CAS 862508-03-0 is commercially available in two distinct quality tiers. The higher tier is represented by CATO Research Chemicals' Capecitabine Impurity 28, which is manufactured under ISO17034 accreditation as a certified reference material (CRM) with documented purity >95% (HPLC), assigned shelf life of 3 years at 2–8 °C, and a traceability chain to pharmacopeial standards [1]. The lower tier consists of general research-grade material offered with purity specifications of ≥95% (HPLC) but without ISO17034 certification or formal uncertainty budgets . Axios Research similarly supplies the compound as Capecitabine Impurity 29 as a 'fully characterized' reference standard compliant with regulatory guidelines for ANDA/NDA submissions, explicitly noting that the product is 'intended for analytical purposes only and not for human use' [2]. The ISO17034-certified grade typically commands a higher procurement price but eliminates the need for in-house re-characterization and purity assignment, which is mandatory for non-certified material used in GMP batch release testing [1][2]. The typical vendor-supplied purity range of 95–99% (HPLC) must be verified against the specific purity requirement of the intended pharmacopeial monograph; USP capecitabine requires that individual unspecified impurities not exceed 0.10% [3], meaning the impurity reference standard must be of sufficient purity that its own impurities do not confound quantitation.

Reference standard certification Quality assurance Regulatory compliance

Evidence 6: Differentiation from N-Alkyl Carbamate Capecitabine Intermediates – The Critical Absence of the Ribose Moiety in Process Control

In the multi-step synthesis of capecitabine, the target compound (CAS 862508-03-0) represents the N4-pentyloxycarbonyl-5-fluorocytosine intermediate formed by direct acylation of 5-fluorocytosine with n-pentyl chloroformate prior to ribosylation [1][2]. This distinguishes it from later-stage intermediates that already bear the ribose moiety, such as 2′,3′-di-O-acetyl-5′-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine (Capecitabine EP Impurity G, CAS 162204-20-8, MW 443.43) [3] and the fully deprotected capecitabine (MW 359.35). The absence of the ribose group in the target compound means it cannot undergo the enzymatic hydrolysis cascade (carboxylesterase → cytidine deaminase → thymidine phosphorylase) that converts capecitabine to 5-FU in vivo [4], making it biologically inactive as a prodrug—a critical distinction for toxicological assessment of impurity carryover. In the synthetic pathway, CAS 862508-03-0 can form as a process impurity either by premature N-acylation of residual 5-fluorocytosine starting material that escapes subsequent glycosylation, or by hydrolytic de-ribosylation of capecitabine under acidic conditions [1]. Its presence in the final API at levels ≥0.05% (area percent) therefore signals either incomplete consumption of the early intermediate or a degradation pathway, making it a diagnostically valuable marker for process consistency [1][5].

Synthetic intermediate control Process analytical technology Capecitabine manufacturing

Procurement-Driven Application Scenarios for Pentyl (5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate (CAS 862508-03-0) Based on Quantitative Differentiation Evidence


Scenario 1: HPLC Impurity Method Development and Validation for Capecitabine ANDA/NDA Submissions

Analytical R&D laboratories developing stability-indicating RP-HPLC methods for capecitabine drug substance and drug product require CAS 862508-03-0 as a system suitability marker and impurity standard. The compound's LogP of 2.07—versus capecitabine's LogP of 0.4–0.97 —ensures it elutes at a distinct relative retention time (RRT) well resolved from the main capecitabine peak on C18 columns. Its monoisotopic mass of 243.1019 Da provides unambiguous identification by LC-MS/MS without interference from the parent drug (359.1493 Da) . ISO17034-certified reference material (CATO Impurity 28) should be specified in procurement to meet USP/EP general chapter requirements for impurity standard qualification, precluding the need for costly in-house characterization [1]. The quantifiable purity of ≥99% achieved via the TBAB-catalyzed synthetic route [2] means the standard contributes negligible impurity background when spiked at the 0.10% specification limit, enabling accurate relative response factor (RRF) determination. Typical procurement quantity: 100 mg–1 g per method validation campaign.

Scenario 2: Capecitabine Manufacturing Process Control and Batch Release Testing

Quality control laboratories in API manufacturing facilities use CAS 862508-03-0 as a process-specific impurity marker. Its presence in capecitabine batches at ≥0.05% signals either incomplete consumption of the N4-pentyloxycarbonyl-5-fluorocytosine intermediate (pre-glycosylation) or post-synthetic de-ribosylation degradation . The compound's distinct molecular weight (243.24 vs. 359.35 for capecitabine) enables selective monitoring by LC-MS in process analytical technology (PAT) workflows . The factor of ~13-fold lower aqueous solubility (2 g/L vs. 26 g/L for capecitabine) must be accounted for when preparing spiked recovery samples for accuracy assessment; incomplete dissolution of the impurity standard can lead to apparently low recovery values and false method failure. Procurement specifications should include HPLC purity ≥98%, full spectroscopic characterization data (¹H NMR, ¹³C NMR, FTIR, HRMS), and a certificate of analysis that includes residual solvent levels and water content by Karl Fischer titration. Recommended procurement format: 500 mg–5 g sealed under inert atmosphere with desiccant.

Scenario 3: Forced Degradation Studies and Degradation Pathway Elucidation

CAS 862508-03-0 is a predicted hydrolytic degradation product of capecitabine arising from acid-catalyzed cleavage of the N-glycosidic bond between the pyrimidine base and the 5′-deoxyribose moiety . Forced degradation study protocols (acid hydrolysis at 0.1–1.0 N HCl, 40–80 °C, 1–24 h) should include this compound as a reference marker for peak tracking. The impurity profile study by Hiriyanna and Basavaiah (2008) identified structurally related des-ribosyl and bis-carbamate species at levels of 0.05–0.12% in capecitabine drug substance, confirming that degradation pathways involving ribose loss are operative under stress conditions [3]. Procurement of this compound alongside other capecitabine impurity standards (Impurities A, B, D, E, F, G per USP/EP classification) enables comprehensive degradation pathway mapping. The compound's LogP of 2.07 predicts it will be more readily extracted into organic solvents (ethyl acetate, dichloromethane) than capecitabine, facilitating enrichment from aqueous degradation mixtures for preparative isolation . Recommended procurement: 100 mg analytical standard grade, co-procured with capecitabine impurity kit.

Scenario 4: Pharmacopeial Compliance and Regulatory DMF Reference Standard Program

Organizations filing Type II Drug Master Files (DMFs) or Abbreviated New Drug Applications (ANDAs) for generic capecitabine must establish and maintain a reference standard program for each specified and unspecified impurity. CAS 862508-03-0, designated as Capecitabine Impurity 29 by Axios Research and supplied as a fully characterized standard 'compliant with regulatory guidelines' and 'used for analytical method development, method validation (AMV), and Quality Controlled (QC) applications' [1], fulfills the ICH Q7 Good Manufacturing Practice requirement for impurity reference standards (§11.17). The ISO17034 CRM grade (CATO) provides the measurement uncertainty and metrological traceability documentation required by ISO/IEC 17025-accredited laboratories [1]. For DMF holders, procurement should include a minimum of two independently manufactured lots to enable lot-to-lot consistency verification as part of the reference standard qualification protocol. The three-year shelf life at 2–8 °C [1] should be factored into procurement planning to ensure uninterrupted availability throughout the product lifecycle. Recommended procurement: 1 g CRM grade with full characterization package, re-ordered on a 24–30 month cycle.

Quote Request

Request a Quote for Pentyl (5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.